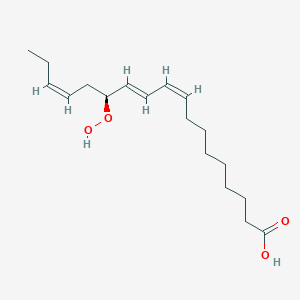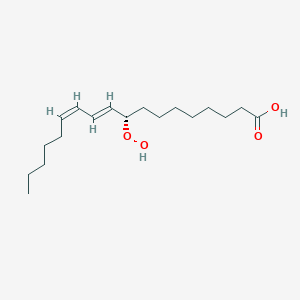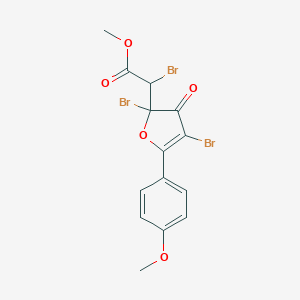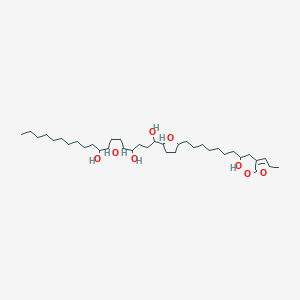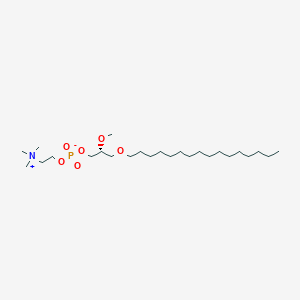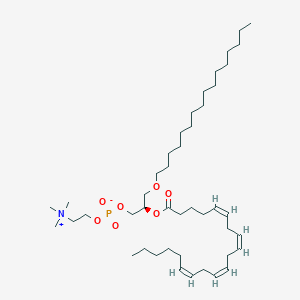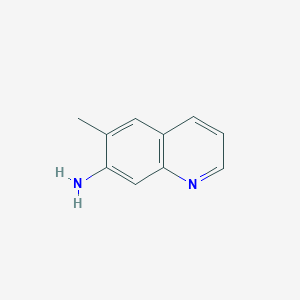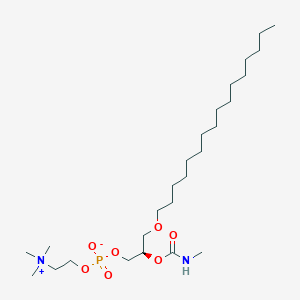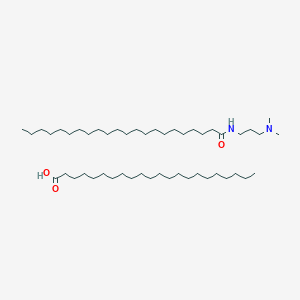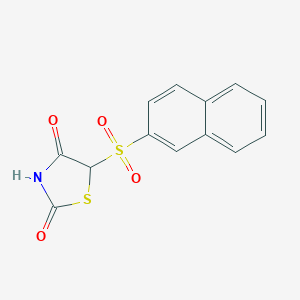
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione, also known as NADPH oxidase inhibitor, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications in various diseases. This compound is a potent inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells, and has been shown to have beneficial effects in several disease models.
Mécanisme D'action
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor exerts its therapeutic effects by inhibiting the activity of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase, an enzyme that produces ROS in cells. ROS are highly reactive molecules that can damage cellular components and contribute to the development of various diseases. By inhibiting 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor reduces ROS levels and protects cells from oxidative damage.
Effets Biochimiques Et Physiologiques
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to have several biochemical and physiological effects in cells and tissues. These include reduction of oxidative stress, inhibition of inflammation, improvement of vascular function, inhibition of tumor growth and metastasis, improvement of glucose metabolism, and protection against neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has several advantages for lab experiments, including its specificity for 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase and its ability to inhibit ROS production. However, it also has some limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the research and development of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor. These include the identification of new and more potent inhibitors, the development of targeted delivery systems, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action in different cell types and tissues. Additionally, further research is needed to better understand the potential toxicity and side effects of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor, as well as its optimal dosage and administration.
Méthodes De Synthèse
The synthesis of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione involves the reaction of 2-naphthalenesulfonic acid with thiosemicarbazide in the presence of a base, followed by cyclization with chloroacetic acid. The final product is obtained by treatment with sodium hydroxide and purification through recrystallization.
Applications De Recherche Scientifique
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, diabetes, and neurodegenerative disorders. In cardiovascular diseases, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to reduce oxidative stress and inflammation, leading to improved vascular function and reduced risk of atherosclerosis. In cancer, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to inhibit tumor growth and metastasis by reducing ROS levels and inhibiting angiogenesis. In diabetes, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to improve insulin sensitivity and reduce oxidative stress, leading to improved glucose metabolism. In neurodegenerative disorders, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to reduce oxidative stress and inflammation, leading to improved cognitive function and reduced risk of neurodegeneration.
Propriétés
Numéro CAS |
125518-46-9 |
|---|---|
Nom du produit |
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione |
Formule moléculaire |
C13H9NO4S2 |
Poids moléculaire |
307.3 g/mol |
Nom IUPAC |
5-naphthalen-2-ylsulfonyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H9NO4S2/c15-11-12(19-13(16)14-11)20(17,18)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,(H,14,15,16) |
Clé InChI |
ITLAZBMGSXRIEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3C(=O)NC(=O)S3 |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3C(=O)NC(=O)S3 |
Synonymes |
5-(2-naphthalenylsulfonyl)-2,4-thiazolidinedione AY 31637 AY-31,637 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



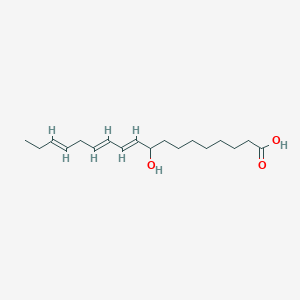
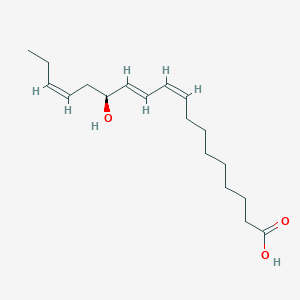
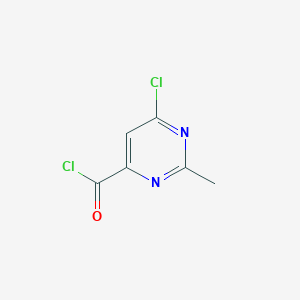
![Thieno[2,3-b]pyridin-2-ylmethanol](/img/structure/B163663.png)
